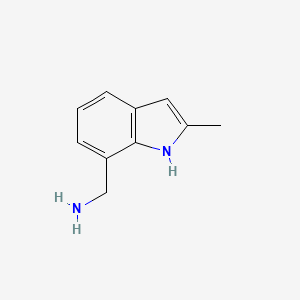

(2-Methyl-1H-indol-7-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1H-indol-7-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,12H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHCWOIMKOSFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1h Indol 7 Yl Methanamine and Its Analogues

Established Synthetic Routes to Indole-Methanamine Scaffolds

The construction of the indole-methanamine framework can be achieved through several reliable and well-documented synthetic routes. These methods primarily involve the formation of the aminomethyl group at a specific position on the pre-formed indole (B1671886) core or the construction of the indole ring from suitably functionalized precursors.

Reductive Amination Approaches

Reductive amination is a cornerstone method for synthesizing amines, including indole-methanamines. This one-pot reaction typically involves the condensation of an indole aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. The choice of reducing agent is critical to the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A key precursor for the synthesis of (2-Methyl-1H-indol-7-yl)methanamine via this route is 2-methyl-1H-indole-7-carbaldehyde. The synthesis of related 7-tryptamines has been accomplished through the condensation of indole-7-carbaldehydes with nitromethane, followed by reduction. researchgate.net This highlights the utility of the 7-carbaldehyde intermediate. While specific examples for the 7-position are detailed, the principle is broadly applied across the indole scaffold. For instance, the reductive amination of indole-3-carboxaldehyde (B46971) has been explored using formamide, which can lead to the desired formylated amine. nih.gov Similarly, the reductive amination of indole-2-carbaldehydes has been documented. researchgate.net The Leuckart-Wallach reaction, a classic one-step reductive amination using formic acid and an amine, has also been successfully applied to indole aldehydes, sometimes accelerated by microwave assistance to improve yields and reduce reaction times. nih.gov

The general applicability of this method is evident in the synthesis of various tryptamines, where an indoleacetaldehyde is subjected to reductive amination. google.com A wide selection of indole carboxaldehydes are commercially available, serving as versatile starting materials for this synthetic strategy. thermofishersci.in

Nucleophilic Substitution Reactions in Indole Synthesis

Nucleophilic substitution provides another powerful avenue to functionalize the indole ring, including the introduction of a methanamine group. These reactions can occur at various positions on the indole nucleus, depending on the substitution pattern and the nature of the electrophile and nucleophile.

For substitution at the 7-position, one approach involves the use of organometallic complexes. For example, the chromium tricarbonyl complex of N-methylindole has been shown to undergo nucleophilic substitution reactions to generate 7-substituted indoles. rsc.org The indole ring's reactivity can be modulated by electron-withdrawing groups, which can make the ring more susceptible to nucleophilic attack. sci-hub.se For instance, placing a nitro group on the benzene (B151609) ring of indole can facilitate nucleophilic substitution at positions C-4, C-5, C-6, and C-7. sci-hub.se

While direct substitution at the 7-position can be challenging, substitutions at other positions are well-documented and provide insight into the indole ring's reactivity. The introduction of a hydroxy group on the indole nitrogen, for example, can enable unprecedented nucleophilic substitution reactions. core.ac.uk Arenesulfonyl indoles, which possess a good leaving group, serve as effective precursors for generating reactive intermediates that can react with nucleophiles to yield C-3 substituted indole derivatives. researchgate.net The synthesis of 2-aminomethyl derivatives has been achieved by reacting 2-bromomethyl indoles with secondary amines. researchgate.net

Multi-component Reaction Strategies for Indole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, offer significant advantages in terms of efficiency and molecular diversity. rug.nl Several MCRs have been developed for the synthesis of functionalized indole derivatives. researchgate.netnih.gov

A prominent example is the Mannich-type reaction, a three-component condensation involving an indole, an aldehyde, and an amine. unimi.it This reaction typically results in the C-3 aza-alkylation of the indole, forming a 3-indolyl methanamine. unimi.it The reaction is often promoted by a catalyst, which can be a Lewis acid, a Brønsted acid, or an organocatalyst. unimi.it

The Ugi reaction is another versatile MCR that has been adapted for indole synthesis. rug.nl An innovative two-step sequence involving an Ugi MCR followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core from simple starting materials like anilines and isocyanides. rsc.org Novel indole isocyanides have been synthesized and employed in various MCRs to create unique, drug-like indole scaffolds. nih.gov These reactions often proceed with high selectivity and yield, minimizing synthetic steps and waste. nih.gov

Precursor Compounds and Starting Materials in Indole-Methanamine Synthesis

The selection of appropriate starting materials is fundamental to the successful synthesis of (2-Methyl-1H-indol-7-yl)methanamine and its analogues. The synthetic strategy often dictates the choice of precursors, which can range from simple substituted benzenes to complex, pre-functionalized indoles.

A direct and logical precursor for the target compound is 2-methyl-1H-indole-7-carbaldehyde . This intermediate can be directly converted to the final methanamine via reductive amination. The synthesis of such 7-substituted indoles can start from simpler materials. For instance, the Batcho-Leimgruber indole synthesis allows for the creation of indole derivatives from o-nitrotoluene derivatives. researchgate.net

Another approach involves building the indole ring from non-indole precursors. For example, indol-2-yl-methanamine derivatives have been synthesized starting from ortho-nitro substituted phenylacetic acids. researchgate.netscribd.com The synthesis of 7,7'-linked-bis-indoles has been achieved using 7-tryptamines, which themselves are derived from the corresponding indole-7-carbaldehydes. researchgate.net

The table below summarizes key precursor types and their application in the synthesis of indole-methanamine scaffolds.

| Precursor Type | Starting Material Example | Synthetic Application | Reference(s) |

| Indole Aldehydes | 2-Methyl-1H-indole-7-carbaldehyde | Direct precursor for reductive amination to form the methanamine. | researchgate.net |

| Indole-3-carboxaldehyde | Used in Leuckart-Wallach reactions and other reductive aminations. | nih.gov | |

| Substituted Anilines | 2-Iodoaniline | Used in direct indole-aniline coupling to form complex indole structures. | researchgate.net |

| Substituted Phenylacetic Acids | ortho-Nitrophenylacetic acid | Starting material for building the indole ring to form indol-2-yl-methanamines. | researchgate.netscribd.com |

| Organometallic Indoles | N-Methylindoletricarbonyl chromium(0) | Precursor for nucleophilic substitution to yield 7-substituted indoles. | rsc.org |

| Simple Indoles | 5-Nitroindole (B16589) | Substrate for nucleophilic substitution reactions. | d-nb.info |

| Tryptophan | Starting material for the synthesis of tryptamines via oxidative decarboxylation and reductive amination. | google.com |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods in chemical manufacturing. researchgate.netopenmedicinalchemistryjournal.com This trend is prominent in indole synthesis, where green chemistry principles are increasingly being applied to reduce environmental impact and improve safety. tandfonline.comtandfonline.com

Green methodologies in indole synthesis include the use of environmentally benign solvents like water, the application of ionic liquids, and the development of catalyst-free reaction conditions. openmedicinalchemistryjournal.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.com Multi-component reactions are inherently green as they increase atom economy and reduce the number of synthetic and purification steps. researchgate.net

Microflow Reactor Applications in Indole Synthesis

Microflow chemistry represents a significant technological advancement in chemical synthesis. By conducting reactions in continuous-flow reactors with micrometer-scale dimensions, chemists can achieve superior control over reaction parameters such as temperature, pressure, and reaction time. This often leads to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions.

The application of microflow reactors has proven highly beneficial for the synthesis of indole derivatives, especially in nucleophilic substitution reactions. researchgate.netnih.gov The generation of highly reactive (1H-indol-3-yl)methyl electrophiles, which are prone to dimerization and oligomerization in batch processes, can be precisely controlled in a microflow system. researchgate.netnih.gov This allows for rapid (on the order of seconds) and mild (at room temperature) nucleophilic substitutions with a wide range of nucleophiles, leading to the efficient synthesis of unprotected indole analogues. researchgate.netnih.gov Similar success has been demonstrated for nucleophilic substitutions at the 2'-position of the indole ring, a transformation that typically requires harsh conditions in batch synthesis. thieme-connect.com The use of microflow reactors can overcome challenges associated with the preparation of unstable intermediates, making previously difficult transformations more practical and reliable. nih.gov

Catalytic Methods in Indole-Methanamine Formation

The formation of the indole-methanamine scaffold, a key structural motif in numerous natural products and pharmaceutical agents, is often accomplished through catalytic methods that offer high efficiency and selectivity. nih.govnih.gov These methods predominantly involve the coupling of an indole nucleus with an imine or a related electrophile.

One of the most powerful strategies is the Friedel-Crafts alkylation, which can be rendered asymmetric through the use of chiral catalysts. nih.govnih.gov Chiral phosphoric acids (CPAs) and metal complexes are prominent in this area. For instance, CPA-catalyzed reactions between indoles and β,γ-unsaturated α-ketiminoesters have been used to achieve regioselective alkylation at the C7-position of the indole ring. nih.gov Similarly, chiral organic catalysts, such as bifunctional cinchona alkaloids, have proven effective in the enantioselective Friedel-Crafts reaction of indoles with a wide array of both aryl and alkyl imines, providing a direct route to optically active 3-indolyl-methanamines. nih.gov

Transition metal catalysis offers another versatile avenue. Palladium-based catalysts are widely used for various indole functionalizations. mdpi.com For example, palladium-catalyzed coupling reactions can construct the indole moiety through inter- or intramolecular cyclizations. mdpi.com Alkylation of indoles has also been achieved via palladium-catalyzed C-H bond activation of tertiary amines, followed by C-N bond cleavage and subsequent addition of the indole. researchgate.net Furthermore, Rhodium(III)-catalyzed C-H bond activation has been employed for the addition of indoles to Boc-imines, yielding 2-indolylmethanamine derivatives. scielo.br Nickel complexes, such as those combined with a chiral BOX ligand, have been used to catalyze the reaction of indoles with electrophiles like β-CF₃-β-substituted nitrostyrenes, taking advantage of the electron-withdrawing nature of the CF₃ group to enhance reactivity. nih.gov

Multicomponent reactions (MCRs) provide an efficient approach by combining several starting materials in a single step. Catalysts such as sulfonic acid functionalized silica (B1680970) have been used to synthesize bis(indolyl)methanes from indoles and aldehydes, often in short reaction times and with high yields. rsc.org

Table 1: Overview of Catalytic Systems in Indole-Methanamine Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid (CPA) | Friedel-Crafts Alkylation | Indole, β,γ-unsaturated α-ketiminoester | C7-functionalized chiral indoles | nih.gov |

| Organocatalyst | Bifunctional Cinchona Alkaloid | Friedel-Crafts Alkylation | Indole, Imines (aryl and alkyl) | Optically active 3-indolyl-methanamines | nih.gov |

| Metal Complex | [RhCp*Cl₂]₂ / AgCO₂CF₃ | C-H Bond Activation/Addition | Indole, Boc-imine | 2-Indolylmethanamine derivatives | scielo.br |

| Metal Complex | Pd(OAc)₂ | C-H Activation/Alkylation | Indole, Tertiary amine | Bis(indolyl)alkanes | researchgate.net |

| Metal Complex | Ni(ClO₄)₂-chiral BOX complex | Friedel-Crafts Alkylation | Indole, β-CF₃-β-substituted nitrostyrene | Functionalized indoles | nih.gov |

| Solid Acid | Sulfonic acid functionalized silica | Condensation | Indole, Aldehyde | Bis(indolyl)methanes | rsc.org |

Purification and Isolation Methodologies in Synthetic Organic Chemistry

The purification and isolation of (2-Methyl-1H-indol-7-yl)methanamine and its analogues are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of method depends on the physical properties of the target compound, such as polarity and stability, as well as the nature of the impurities.

Chromatography is the most widely employed technique for the purification of indole derivatives. Column chromatography using silica gel as the stationary phase is a standard procedure. nih.gov The selection of the eluent system, typically a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758)/methanol (B129727), is crucial for achieving good separation. nih.govacs.orgnih.gov In some cases, specialized silica, such as aminopropyl-functionalized silica (NH-silica), is used. acs.org For compounds that are unstable on silica, alternative purification methods are necessary. semanticscholar.org

For achieving very high purity, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC (prep-HPLC), is often utilized. acs.org This method offers superior resolution compared to standard column chromatography.

Recrystallization is another common and effective method for purifying solid compounds, provided a suitable solvent system can be identified. This technique relies on the differences in solubility between the desired product and impurities at different temperatures.

Basic workup procedures are also integral to the isolation process. These often involve liquid-liquid extraction to separate the product from inorganic salts and other water-soluble or acid/base-soluble impurities. For example, after a reaction, the mixture might be diluted with an organic solvent and washed with aqueous solutions like saturated sodium bicarbonate (NaHCO₃) or brine. acs.org The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure. acs.orgnih.gov Filtration through materials like Celite can be used to remove solid reagents or catalysts, such as Raney Nickel, after a reaction. nih.govnih.gov

It is important to note that some indole-methanamine derivatives can be unstable, requiring them to be used immediately in subsequent steps without extensive purification. nih.govsemanticscholar.org

Table 2: Common Purification and Isolation Techniques

| Technique | Description | Common Application | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a solid phase (e.g., silica gel). | General purification of reaction mixtures. | nih.govacs.orgnih.gov |

| Preparative HPLC | High-resolution chromatography for isolating pure compounds from a mixture. | Final purification step to achieve high purity (>95%). | acs.org |

| Recrystallization | Purification of solids based on solubility differences in a specific solvent. | Purifying solid crude products. | |

| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | Initial workup to remove salts and polar/nonpolar impurities. | acs.org |

| Filtration | Mechanical separation of a solid from a fluid. | Removal of solid catalysts (e.g., Raney Nickel, Celite) or precipitates. | nih.govnih.gov |

Chemical Reactivity and Transformation of 2 Methyl 1h Indol 7 Yl Methanamine

Electrophilic and Nucleophilic Reaction Pathways of the Indole (B1671886) Ring System

The indole ring is a π-excessive heterocyclic system, which makes it highly susceptible to electrophilic attack. niscpr.res.in The most reactive position for electrophilic aromatic substitution on an indole is the C3 position, which is estimated to be up to 10¹³ times more reactive than benzene (B151609). wikipedia.org For (2-Methyl-1H-indol-7-yl)methanamine, the C3 position is unsubstituted and thus remains the primary site for electrophilic reactions. The presence of the methyl group at the C2 position further activates the indole ring towards this type of substitution. Bonding of an electrophile at C3 allows for the stabilization of the cationic intermediate (an indoleninium ion) by the nitrogen atom without disrupting the aromaticity of the benzenoid ring. msu.eduniscair.res.in

Common electrophilic substitution reactions that indole systems undergo include:

Mannich Reaction : Reaction with formaldehyde (B43269) and a secondary amine, such as dimethylamine, yields a gramine (B1672134) derivative. wikipedia.orgpharmaguideline.com

Vilsmeier-Haack Formylation : The use of phosphoryl chloride and dimethylformamide introduces a formyl group at the C3 position. wikipedia.org

Alkylation : Indoles can be alkylated, though reactions with alkyl halides may require elevated temperatures. bhu.ac.in

Acylation : Friedel-Crafts acylation can introduce an acyl group, typically at C3. niscpr.res.in

Nitration and Halogenation : These reactions introduce nitro or halogen groups onto the indole ring, with regioselectivity being influenced by reaction conditions and existing substituents.

While the C3 position is the most reactive, electrophilic attack can also occur on the benzene portion of the indole. The nitrogen atom directs electrophiles to the C4 and C6 positions. In cases where the C3 position is sterically hindered or blocked, substitution on the benzene ring becomes more prominent, often favoring the C5 or C6 position. niscpr.res.inwikipedia.org

Nucleophilic reactions on the indole ring are significantly less common due to its electron-rich nature. pharmaguideline.comsci-hub.se Direct nucleophilic displacement of substituents on the ring is rare. pharmaguideline.com However, nucleophilic addition or substitution can be induced by introducing strong electron-withdrawing groups onto the indole ring, which decreases its electron density. sci-hub.se For instance, nitroindoles can undergo nucleophilic additions. sci-hub.se Another pathway involves the initial deprotonation of the indole N-H with a strong base like butyllithium, followed by reaction with an electrophile. pharmaguideline.combhu.ac.in

Table 1: Summary of Common Reaction Pathways for the Indole Ring

| Reaction Type | Typical Reagents | Primary Site of Reaction | Reference |

|---|---|---|---|

| Electrophilic Substitution | Electrophiles (e.g., acyl halides, aldehydes, nitrating agents) | C3 | niscpr.res.inwikipedia.orgmsu.edu |

| Mannich Reaction | Formaldehyde, Dimethylamine | C3 | wikipedia.orgpharmaguideline.com |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | wikipedia.org |

| Nucleophilic Substitution | Strong Nucleophiles (requires activating groups) | Varies (e.g., C2, C4-C7) | pharmaguideline.comsci-hub.se |

| N-Deprotonation/Alkylation | Strong Base (e.g., NaH, n-BuLi), then Electrophile | N1, C3 | bhu.ac.in |

Reactivity of the Methanamine Moiety

The aminomethyl group at the C7 position is a key site for chemical modifications, allowing for the synthesis of a wide array of derivatives through reactions typical of primary amines.

The primary amine of the methanamine moiety can be oxidized. Mild oxidation can convert the aminomethyl group into an imine, while stronger conditions can lead to the formation of an aldehyde (indole-7-carboxaldehyde) or a carboxylic acid (indole-7-carboxylic acid). This transformation is analogous to the oxidation observed in other indolyl-methanamine isomers.

While the primary amine itself is not typically reduced further, the indole nucleus can undergo reduction. The choice of reducing agent determines which part of the indole scaffold is reduced. pharmaguideline.combhu.ac.in

Heterocyclic Ring Reduction : Catalytic hydrogenation or treatment with zinc in hydrochloric acid can reduce the C2-C3 double bond of the pyrrole (B145914) ring to yield the corresponding indoline, (2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine. pharmaguideline.combhu.ac.in

Benzene Ring Reduction : Using lithium in liquid ammonia (B1221849) can selectively reduce the benzene portion of the scaffold, yielding a 4,7-dihydroindole. pharmaguideline.combhu.ac.in

Furthermore, imines formed from the methanamine group can be readily reduced. For example, an imine-linked bis-indole can be reduced with sodium borohydride (B1222165) to form the corresponding stable amine-linked bis-indole. semanticscholar.orgresearchgate.net

The primary amine of the methanamine group readily undergoes substitution and condensation reactions. It can act as a nucleophile to attack various electrophiles, leading to the formation of new C-N or heteroatom-N bonds.

Key reactions include:

Amide Formation : The amine can react with acyl chlorides, such as oxalyl chloride or adipoyl chloride, in the presence of a base like triethylamine (B128534) to form the corresponding amide-linked bis-indoles. semanticscholar.orgresearchgate.net

Imine Formation : Condensation with aldehydes or ketones yields imines (Schiff bases). For instance, reacting a 7-aminomethylindole with a 7-formylindole derivative under reflux in ethanol (B145695) produces an imine-linked bis-indole. semanticscholar.org

Alkylation and Arylation : The nitrogen atom can be alkylated or arylated under appropriate conditions, though care must be taken to control the degree of substitution and avoid reactions on the indole ring itself.

Table 2: Selected Reactions of the 7-(Aminomethyl) Moiety

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Amide Formation | Adipoyl chloride, Triethylamine | Adipic diamide (B1670390) linked bis-indole | semanticscholar.orgresearchgate.net |

| Imine Formation | Indole-7-carbaldehyde, Ethanol | Imine-linked bis-indole | semanticscholar.org |

| Imine Reduction | Sodium borohydride | Amine-linked bis-indole | semanticscholar.orgresearchgate.net |

Cycloaddition Reactions Involving Indole Scaffolds

The indole scaffold, particularly the C2-C3 π-bond, can participate in various cycloaddition reactions. rsc.org These reactions are often dearomative, meaning they disrupt the aromaticity of the pyrrole ring to form more complex, saturated, or partially saturated polycyclic structures.

Notable cycloaddition reactions involving indoles include:

[4+3] Cycloadditions : Dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and oxyallyl cations can furnish complex cyclohepta[b]indole frameworks. nih.govacs.org These frameworks are present in numerous bioactive natural products. nih.govacs.org

[4+2] Cycloadditions (Diels-Alder) : The indole C2-C3 bond can act as a dienophile in Diels-Alder reactions. Palladium-catalyzed sequences involving an Alder-ene reaction followed by an intramolecular Diels-Alder cycloaddition have been used to construct fused polycyclic indole systems. nih.govacs.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions) : The C2-C3 bond can react with 1,3-dipoles like nitrones or azomethine ylides. rsc.org These reactions are a powerful tool for synthesizing complex heterocyclic systems, such as spirooxindole-pyrrolidines. rsc.org A theoretical study of an intramolecular [3+2] cycloaddition of an indole-tethered nitrone showed the reaction proceeds through a one-step, slightly synchronous mechanism. researchgate.net

Table 3: Cycloaddition Reactions of the Indole Scaffold

| Reaction Type | Reacting Partner | Key Feature | Reference |

|---|---|---|---|

| [4+3] Cycloaddition | Oxyallyl cation | Forms cyclohepta[b]indole core | nih.govacs.org |

| [4+2] Diels-Alder | Diene | C2-C3 bond acts as dienophile | nih.govacs.org |

| [3+2] 1,3-Dipolar Cycloaddition | Nitrone, Azomethine ylide | Forms five-membered heterocyclic rings | rsc.orgresearchgate.net |

Mechanistic Investigations of Key Transformations

The mechanisms of several key indole reactions have been studied to understand their regioselectivity and reactivity.

Electrophilic Aromatic Substitution : The strong preference for electrophilic attack at the C3 position is rationalized by the formation of a resonance-stabilized cationic intermediate where the positive charge is delocalized onto the nitrogen atom without breaking the aromaticity of the benzene ring. msu.edu Mechanistic studies on enzymatic indole prenylation suggest that while many reactions follow a direct electrophilic aromatic substitution pathway, some may involve an initial attack at the highly nucleophilic C3 position, followed by rearrangements to yield products substituted at other positions. rsc.org

Palladium-Catalyzed C-H Arylation : Mechanistic studies on the direct arylation of indoles have been conducted to explain the observed regioselectivity. For the palladium-catalyzed phenylation of 1-methylindole, kinetic studies supported an electrophilic palladation pathway. acs.org The reaction order was found to be zero for the aryl halide, first order for the indole, and first order for the catalyst, providing strong evidence for this mechanism over alternative pathways. acs.org

Cycloaddition Reactions : A Molecular Electron Density Theory (MEDT) investigation into an intramolecular [3+2] cycloaddition involving an indole derivative and a nitrone revealed detailed mechanistic insights. researchgate.net The study showed that the reaction proceeds via a one-step mechanism. Analysis of the energy profiles indicated that fused-endo and fused-exo approaches were kinetically favored over bridged approaches due to lower ring strain in the transition states. researchgate.net

Copper-Mediated Indole Synthesis : Mechanistic studies, including EPR experiments, of a copper-catalyzed intramolecular C-arylation to form indoles indicated that the active catalyst is a copper(I) species. nih.gov It was found that in a DMF solvent system, the copper(II) precatalyst is reduced in situ by formate (B1220265) ions generated from the hydrolysis of the solvent. nih.gov

Structural Elucidation and Characterization Techniques

Advanced Spectroscopic Methods in Indole (B1671886) Chemistry

Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized indole compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular structure of (2-Methyl-1H-indol-7-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of (2-Methyl-1H-indol-7-yl)methanamine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of (2-Methyl-1H-indol-7-yl)methanamine is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the methyl group, the methylene (B1212753) bridge, the amino group, and the N-H proton of the indole. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents. For instance, the protons on the benzene (B151609) portion of the indole ring typically appear in the downfield region (δ 7.0-8.0 ppm), while the methyl and methylene protons are found in the more shielded upfield region. The N-H proton of the indole ring often appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct peaks for each unique carbon atom in the molecule, including the sp²-hybridized carbons of the indole ring and the sp³-hybridized carbons of the methyl and aminomethyl groups. The chemical shifts of the carbon atoms are indicative of their local electronic environment.

Interactive Data Table: Predicted NMR Data for (2-Methyl-1H-indol-7-yl)methanamine

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| NH (indole) | 8.0-9.0 (broad s) | - |

| Ar-H | 6.5-7.5 (m) | 110-140 |

| CH (indole) | 6.0-6.5 (s) | 100-110 |

| CH₂ | 3.8-4.2 (s) | 40-50 |

| NH₂ | 1.5-3.0 (broad s) | - |

Note: The predicted values are based on the analysis of similar indole derivatives and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (2-Methyl-1H-indol-7-yl)methanamine is anticipated to display characteristic absorption bands corresponding to the N-H and C-H stretching vibrations, as well as the C=C stretching of the aromatic ring.

The N-H stretching vibrations of the primary amine (NH₂) and the indole N-H are expected to appear in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 2800-3100 cm⁻¹. The C=C stretching vibrations of the indole ring typically give rise to absorptions in the 1400-1600 cm⁻¹ region. The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target compound.

Interactive Data Table: Expected IR Absorption Bands for (2-Methyl-1H-indol-7-yl)methanamine

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indole) | 3300-3500 | Medium-Strong |

| N-H Stretch (Amine) | 3200-3400 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For (2-Methyl-1H-indol-7-yl)methanamine, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula (C₁₀H₁₂N₂). The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional structure of a molecule in its crystalline form. Analysis of the crystal structure of (2-Methyl-1H-indol-7-yl)methanamine or closely related indole derivatives reveals details about its molecular geometry, conformation, and the intermolecular interactions that govern its packing in the solid state. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of indole derivatives is often dictated by a network of intermolecular interactions, including hydrogen bonding and π-π stacking. nih.govd-nb.infosigmaaldrich.com In the case of (2-Methyl-1H-indol-7-yl)methanamine, the presence of both hydrogen bond donors (the indole N-H and the primary amine) and acceptors (the nitrogen atom of the amine and the π-system of the indole ring) suggests the formation of a robust hydrogen-bonding network. researchgate.netacs.org

These interactions, such as N-H···N and N-H···π, play a crucial role in the supramolecular assembly of the molecules in the crystal lattice. nih.govd-nb.info The study of these interactions is vital for understanding the physical properties of the solid material and for the rational design of new crystalline materials with desired properties. nih.gov

Conformational Analysis and Molecular Geometry

Interactive Data Table: Illustrative Crystallographic Parameters for a Related Indole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9 |

| b (Å) | 12.3 |

| c (Å) | 7.6 |

| β (°) | 105.2 |

| Volume (ų) | 800.5 |

Note: This data is for a representative indole derivative and serves to illustrate typical crystallographic parameters.

Chromatographic Techniques for Purity Assessment and Separation

The purification and analysis of (2-Methyl-1H-indol-7-yl)methanamine and related indole derivatives heavily rely on various chromatographic techniques. These methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. The selection of a specific chromatographic technique and its parameters is often dictated by the scale of the separation (analytical or preparative) and the physicochemical properties of the compound and its impurities.

Column Chromatography

Column chromatography is a fundamental and widely employed technique for the preparative purification of indole derivatives, including those structurally similar to (2-Methyl-1H-indol-7-yl)methanamine. This method involves passing a solution of the crude product through a column packed with a stationary phase, most commonly silica (B1680970) gel. The separation is achieved based on the differential adsorption of the components to the stationary phase, with different compounds eluting from the column at different rates when a suitable mobile phase is used.

In the synthesis of various indole compounds, silica gel column chromatography is a consistently reported purification step. For instance, in the synthesis of N,N-Dimethyl-1-(5-amino-1H-indol-3-yl)methanamine, the crude product was purified over a silica gel column using a mobile phase of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a 9:1 ratio d-nb.info. Similarly, the purification of other indole derivatives has been successfully achieved using solvent systems such as ethyl acetate (B1210297) in hexane (B92381) rsc.orgrsc.org. The choice of eluent is critical and is typically optimized through preliminary analysis using thin-layer chromatography (TLC) to achieve the best separation.

Flash chromatography, a variation of column chromatography that uses moderate pressure to increase the flow rate of the mobile phase, is also frequently utilized to expedite the purification process acs.org.

Table 1: Examples of Column Chromatography Conditions for Purification of Indole Derivatives

| Compound | Stationary Phase | Mobile Phase | Reference |

| N,N-Dimethyl-1-(5-amino-1H-indol-3-yl)methanamine | Silica Gel | DCM/MeOH (9:1) | d-nb.info |

| Various N-methylated tertiary amines | Silica Gel | Ethyl acetate/Hexane | rsc.org |

| 2-Phenyl-1H-indole | Silica Gel | 5% EtOAc/Hexanes | rsc.org |

| 4-(3-Acetyl-5-hydroxy-2-methyl-1H-indol-1-yl)benzonitrile derivative | Silica Gel | 0–17% EtOAc in petroleum ether | acs.org |

Note: The data in this table is derived from studies on related indole compounds and serves to illustrate common practices in the field.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions and for the initial screening of suitable solvent systems for column chromatography. In the synthesis of indole derivatives, TLC is used to determine when a reaction is complete by observing the disappearance of starting materials and the appearance of the product spot . The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. For example, the purification of N,N-Dimethyl-1-(5-amino-1H-indol-3-yl)methanamine reported an Rf value of 0.41 with a mobile phase of MeOH/DCM (1:3) d-nb.info.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful analytical technique used for the purity assessment and quantification of compounds. It offers high resolution and sensitivity. In the context of indole derivatives, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

Table 2: Illustrative HPLC Conditions for Analysis of an Indole Derivative

| Parameter | Value |

| Compound | 4-(2-acryloyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-iodo-2,3-dimethyl-1H-indole-7-carboxamide |

| Column | PHENOMENEX® Kinetex C18 2.1×50 mm |

| Mobile Phase | Gradient of 10% MeCN in H₂O |

| Retention Time | 1.08 min |

| Reference | google.com |

This table presents data for a related indole compound to exemplify typical HPLC parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another crucial technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. While information specific to (2-Methyl-1H-indol-7-yl)methanamine is limited, GC-MS has been mentioned in the context of analyzing related indole structures vulcanchem.com. For instance, the analysis of plant extracts has utilized GC-MS to identify various phytochemicals, including indole derivatives derpharmachemica.complantsjournal.com. The technique provides information on the retention time of the compound and its mass spectrum, which can be used for identification by comparison with spectral libraries.

Exploration of Biological Activities and Mechanisms of Action Non Clinical

In Vitro Assessment of Antimicrobial Properties

Derivatives of (2-Methyl-1H-indol-7-yl)methanamine have demonstrated notable antimicrobial activity against various pathogens. The core indole (B1671886) structure is a key feature in many biologically active compounds, and modifications to this structure can lead to potent antibacterial and antifungal agents. smolecule.com

Research into related indole structures has revealed significant antimicrobial potential. For instance, a series of N,N-dialkyl-(1H-indol-3-yl) methyl arylamide derivatives were synthesized and screened for their in vitro antimicrobial activity. jetir.org Several of these compounds exhibited good to excellent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as notable antifungal activity. jetir.org Specifically, compounds with certain substitutions on the indole ring showed enhanced antimicrobial effects. jetir.org

Similarly, studies on other indole derivatives, such as those with imidazolyl substitutions, have identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial selectivity of these compounds was observed to be primarily against Gram-positive bacteria. nih.gov

While direct studies on (2-Methyl-1H-indol-7-yl)methanamine are limited in the provided results, the broader research on indole-based compounds strongly suggests its potential as a scaffold for developing new antimicrobial agents. The general findings indicate that the indole ring system is a valuable pharmacophore for antimicrobial drug discovery. smolecule.comjetir.orgnih.gov

| Compound Type | Target Microorganism | Activity | Reference |

|---|---|---|---|

| N,N-dialkyl-(1H-indol-3-yl) methyl arylamides | Staphylococcus aureus (Gram-positive) | Good to Excellent | jetir.org |

| N,N-dialkyl-(1H-indol-3-yl) methyl arylamides | Escherichia coli (Gram-negative) | Good | jetir.org |

| N,N-dialkyl-(1H-indol-3-yl) methyl arylamides | Fungi | Good to Excellent | jetir.org |

| 3-substituted-1H-imidazol-5-yl-1H-indoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent (MIC ≤ 0.25 µg/mL for some analogues) | nih.gov |

| 6-methoxy-phenethyl-indole-imidazole | Cryptococcus neoformans | Potent (MIC ≤ 0.25 µg/mL) | nih.gov |

Antioxidant Activity Investigations

Indole derivatives are recognized for their antioxidant properties, which are often attributed to the electron-rich nature of the indole ring that can scavenge free radicals. Several studies have investigated the antioxidant potential of various indole-containing compounds.

One study focused on di(1H-indol-3-yl)sulfane derivatives and demonstrated their antioxidant activity using multiple assays, including the 2,2-Diphenyl-1-picrylhydrazyl (DPPH), 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing ability of plasma (FRAP) assays. rjpn.org Another investigation into melatonin (B1676174) analogues, which are also indole derivatives, assessed their antioxidant activity in human erythrocytes. rjpn.org

Furthermore, a series of novel 1,2,3-triazole-containing nitrones, which can be synthesized from indole precursors, were evaluated for their antioxidant capacity. nih.gov These compounds were tested for their ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. nih.gov Certain derivatives, particularly those with specific substitutions, showed potent antioxidant effects, with some being more effective than the reference compound Trolox. nih.gov

While direct data on the antioxidant activity of (2-Methyl-1H-indol-7-yl)methanamine is not explicitly detailed in the provided search results, the consistent antioxidant properties observed across a range of related indole structures suggest that it likely possesses similar capabilities. rjpn.orgnih.gov

| Compound/Derivative Type | Assay | Observed Activity | Reference |

|---|---|---|---|

| di(1H-indol-3-yl)sulfane | DPPH, ABTS, FRAP | Demonstrated antioxidant activity | rjpn.org |

| Melatonin analogues | Antioxidant activity in human erythrocytes | Evaluated for antioxidant properties | rjpn.org |

| 1,2,3-Triazole-containing nitrones (N-t-butyl substituted) | Lipid Peroxidation Inhibition | Potent, with some derivatives showing up to 100% inhibition | nih.gov |

| 1,2,3-Triazole-containing nitrones (N-t-butyl substituted) | Hydroxyl Radical Scavenging | Potent, with some derivatives showing ~100% scavenging | nih.gov |

Anticancer and Antiproliferative Mechanisms

The anticancer potential of indole derivatives is a significant area of research, with various compounds demonstrating efficacy through diverse mechanisms of action.

Indole-based compounds have been shown to modulate several cellular signaling pathways implicated in cancer. The Wnt signaling pathway, which is often dysregulated in various cancers, is a target for some indazole compounds, which share structural similarities with indoles. google.com The CB1 receptor, a G-protein coupled receptor, can also be allosterically modulated by indole-2-carboxamides, leading to the activation of ERK signaling. nih.gov

Furthermore, the antitumor effect of some drugs is linked to an increase in reactive oxygen species (ROS), which in turn modulates intracellular signaling pathways such as the MAPKs, NF-κB, and PKB/AKT pathways. researchgate.net The 5-HT2A receptor, another key player in cellular signaling, is a target for various psychoactive drugs, and its stimulation can lead to the activation of the phospholipase C pathway. researchgate.net While not directly about (2-Methyl-1H-indol-7-yl)methanamine, these examples highlight the capacity of indole-like structures to interact with and modulate critical cellular signaling networks.

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Several indole derivatives have been shown to induce apoptosis in various cancer cell lines. For example, a novel p97/VCP inhibitor, 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine, was found to promote apoptosis in cancer cells. acs.org Similarly, certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives induce apoptosis in a dose-dependent manner. rsc.org

Furthermore, smolecule.comTriazolo[1,5-a]pyrimidine indole derivatives have been shown to induce apoptosis in MGC-803 gastric cancer cells, with the percentage of apoptotic cells increasing with higher concentrations of the compound. semanticscholar.org The mechanism often involves the activation of caspases, which are key executioners of apoptosis. mdpi.com

DNA G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as in the promoter regions of oncogenes like c-Myc. nih.gov The stabilization of these G-quadruplex structures by small molecules can inhibit the transcription of these oncogenes, leading to anticancer effects. nih.govacs.org

Several studies have identified indole derivatives as potent G-quadruplex binders. d-nb.inforesearchgate.net For instance, novel 5-nitroindole (B16589) derivatives have been synthesized and shown to bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression and cell cycle arrest. nih.govd-nb.info These compounds were found to interact with the terminal G-quartets of the G-quadruplex structure. nih.govd-nb.info Indole-fused quindoline (B1213401) derivatives have also been developed as selective ligands for parallel G-quadruplex topologies, demonstrating that the indole scaffold can be harnessed for targeting these specific DNA structures. researchgate.net

| Indole Derivative | Target G-quadruplex | Effect | Reference |

|---|---|---|---|

| 5-Nitroindole derivatives | c-Myc promoter G-quadruplex | Binds to G-quadruplex, downregulates c-Myc expression, induces cell cycle arrest | nih.govd-nb.info |

| Indole-fused quindoline derivatives | Parallel topology G-quadruplexes (e.g., c-MYC, c-KIT1) | Stabilizes parallel G-quadruplex structures | researchgate.net |

Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. Several indole derivatives have been identified as inhibitors of tubulin polymerization, often binding to the colchicine (B1669291) binding site. mdpi.com

For example, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to inhibit tubulin polymerization in a manner consistent with colchicine. rsc.org Similarly, certain indole-2-carboxamide analogues have demonstrated potent inhibition of tubulin polymerization. rsc.org The antiproliferative activity of N-substituted benzimidazole (B57391) based acrylonitriles, which can be considered bioisosteres of indoles, has also been linked to their ability to inhibit tubulin polymerization. irb.hr These findings highlight the potential of the indole scaffold in the design of new antimitotic agents that target the microtubule cytoskeleton.

Neuropharmacological Target Interactions and Receptor Affinity Studies

Derivatives of (2-Methyl-1H-indol-7-yl)methanamine have been investigated for their interactions with various neuropharmacological targets, demonstrating a spectrum of activities that highlight the therapeutic potential of this chemical scaffold.

The serotonin (B10506) (5-HT) system is a critical regulator of numerous physiological and psychological processes, and its receptors are key targets for drug development. Indole-containing compounds, due to their structural similarity to serotonin, often exhibit affinity for 5-HT receptors.

Research has shown that N-substituted 2-phenylcyclopropylmethylamines, which can incorporate an indolylmethylamine moiety, act as functionally selective serotonin 2C (5-HT2C) receptor agonists. nih.gov The 5-HT2C receptor is a promising target for antipsychotic medications. nih.gov Structure-activity relationship (SAR) studies have indicated that specific substitutions on the indole ring and the amine can significantly influence potency and selectivity for the 5-HT2C receptor over other subtypes like 5-HT2A and 5-HT2B. nih.gov For instance, the addition of a 2-alkoxy substituent has been found to be beneficial for maintaining potency and selectivity. nih.gov

Furthermore, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, including those with an indol-4-yloxy component, have been identified as high-affinity and selective 5-HT1A receptor agonists. acs.org These compounds have shown biased agonism, differentially activating signaling pathways, which could lead to more targeted therapeutic effects with fewer side effects. acs.org The indole moiety in these derivatives plays a crucial role in their interaction with the 5-HT1A receptor. acs.org

Interactive Table: Serotonin Receptor Activity of Indole-Methanamine Derivatives

| Compound Class | Receptor Target | Activity | Key Findings |

|---|---|---|---|

| N-substituted 2-phenylcyclopropylmethylamines | 5-HT2C | Agonist | 2-alkoxy substituent enhances potency and selectivity. nih.gov |

Melatonin, an indoleamine neurohormone, regulates circadian rhythms through its interaction with MT1 and MT2 receptors. The structural resemblance of (2-Methyl-1H-indol-7-yl)methanamine to melatonin suggests its potential as a melatonin receptor ligand.

Studies have focused on designing conformationally constrained analogs of melatonin to achieve receptor subtype selectivity. The inclusion of a methoxy (B1213986) group at the 5-position of the indole ring, similar to melatonin, is generally recognized to increase binding affinity and intrinsic activity at both MT1 and MT2 receptors. uniurb.it Conversely, substitutions at the 2-position of the indole ring can lead to MT2-selectivity and potentially antagonist behavior. uniurb.it The design of novel melatonin receptor ligands has led to the discovery of compounds with picomolar affinity for the MT2 receptor and over 10,000-fold selectivity over the MT1 receptor. uniurb.it These findings underscore the importance of the substitution pattern on the indole ring in determining the pharmacological profile at melatonin receptors.

Monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE) are key enzymes in the central nervous system, and their inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.net

A series of indolylmethylamine derivatives have been evaluated for their ability to inhibit MAO-A and MAO-B. acs.org These studies revealed that the substitution pattern on the indole ring is a critical determinant of both potency and selectivity. acs.org For example, specific substitutions at the 5-position of the indole ring were found to be crucial for differentiating between MAO-A and MAO-B inhibition. acs.org This has led to the identification of highly selective inhibitors for both MAO-A and MAO-B. acs.org

In the context of multi-target-directed ligands, hybrids of donepezil (B133215) (an AChE inhibitor) and N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine (a MAO inhibitor) have been synthesized. researchgate.netingentaconnect.com These hybrid compounds have demonstrated potent inhibition of both MAO-A and MAO-B, along with moderate inhibition of AChE. researchgate.net The indolyl propargylamino moiety is a key pharmacophore responsible for the MAO inhibitory activity. researchgate.netingentaconnect.com

Interactive Table: Enzyme Inhibition by Indole-Methanamine Derivatives

| Enzyme Target | Compound Class | Key Findings |

|---|---|---|

| MAO-A/MAO-B | Indolylmethylamine derivatives | Substitution at the 5-position of the indole ring is crucial for selectivity. acs.org |

Enzyme Inhibition and Biochemical Pathway Modulation

Beyond neuropharmacological targets, indole-methanamine derivatives have been explored for their ability to inhibit other enzymes and modulate various biochemical pathways. The indole ring serves as a versatile scaffold for designing inhibitors of enzymes implicated in a range of diseases.

For instance, indole-based compounds have been investigated as inhibitors of c-Myc G-quadruplexes, which are involved in cancer pathogenesis. d-nb.info The synthesis of various indole derivatives has allowed for the exploration of structure-activity relationships in targeting these DNA structures, leading to the downregulation of c-Myc expression. d-nb.info

Structure-Activity Relationship (SAR) Studies in Indole-Methanamine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for the rational design of new therapeutic agents. For indole-methanamine derivatives, SAR studies have provided valuable insights into the structural requirements for interacting with various biological targets.

Key aspects of SAR for this class of compounds include:

Substitution on the Indole Ring: The position and nature of substituents on the indole nucleus significantly impact activity and selectivity. For example, a 2-alkoxy group on the indole ring can enhance the potency and selectivity of 5-HT2C receptor agonists. nih.gov

N-Substitution of the Amine: Modifications to the nitrogen atom of the methanamine side chain can influence pharmacological properties. For example, N-methylation can affect potency at 5-HT2C receptors. nih.gov

Conformational Constraints: Restricting the conformation of the methanamine side chain can lead to increased affinity and selectivity for specific receptors, as seen in the design of melatonin receptor ligands. uniurb.it

These SAR studies are crucial for optimizing the pharmacological profile of indole-methanamine derivatives, paving the way for the development of novel and more effective therapeutic agents.

Applications in Chemical Research and Development

Role as a Versatile Building Block in Complex Molecule Synthesis

(2-Methyl-1H-indol-7-yl)methanamine serves as a crucial building block in organic synthesis, providing a reactive handle for the construction of intricate molecular architectures. cymitquimica.com The indole (B1671886) nucleus itself is a common motif in a vast number of natural products and medicinally important compounds. openmedicinalchemistryjournal.com The presence of a methyl group at the 2-position and a methanamine group at the 7-position offers specific sites for chemical modifications.

The synthesis of various indole derivatives often involves multi-step processes where the starting indole core is functionalized. openmedicinalchemistryjournal.com For instance, the methanamine group can undergo reactions typical of primary amines, such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines, which can be further reduced to secondary amines. These reactions are fundamental in creating a diverse library of derivatives. smolecule.com

Several synthetic methodologies can be employed to prepare the indole core itself, with the Fischer indole synthesis being one of the most established methods. smolecule.com This involves the acid-catalyzed cyclization of a phenylhydrazone. smolecule.com More contemporary and "green" methods are also being developed, utilizing ionic liquids, water as a solvent, or microwave irradiation to improve efficiency and reduce environmental impact. openmedicinalchemistryjournal.com

Scaffold for Medicinal Chemistry and Drug Design

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. openmedicinalchemistryjournal.comchemimpex.com Consequently, (2-Methyl-1H-indol-7-yl)methanamine and its derivatives are actively investigated as scaffolds for the design of new therapeutic agents. smolecule.com The indole ring system can interact with various biological targets, and modifications to the scaffold can modulate these interactions to achieve desired pharmacological effects.

Research has shown that indole derivatives exhibit a wide range of biological activities, including:

Anticancer Properties: Some indole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells. smolecule.com

Antimicrobial Activity: Indole-based compounds have shown promise as antibacterial and antifungal agents. smolecule.comresearchgate.net

Central Nervous System (CNS) Activity: Certain indole alkaloids are known to interact with neurotransmitter receptors in the brain, suggesting potential for treating neurological disorders. smolecule.com

The development of novel drugs often involves the synthesis and screening of a library of compounds based on a common scaffold. For example, derivatives of N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine have been synthesized and evaluated for their antimicrobial and antioxidant properties. Similarly, various indole-2-carboxamides have been explored for their anti-trypanosomal activity. acs.orgnih.gov

Agrochemical Research Applications

The applications of indole derivatives extend into the field of agrochemicals. openmedicinalchemistryjournal.com The structural diversity and biological activity of these compounds make them candidates for the development of new pesticides and herbicides. A novel synthesis method for producing indol-2-yl-methanamine derivatives from readily available phenylacetic acids highlights the potential for generating a variety of substituted compounds for screening in agrochemical research. researchgate.net

Precursors for Advanced Organic Materials

Indole derivatives are also being explored for their potential in materials science. smolecule.com The unique electronic properties of the indole ring system make it an attractive component for the development of advanced organic materials. smolecule.com For instance, indole derivatives have been investigated for their use in organic solar cells and for the development of non-linear optical chromophores. openmedicinalchemistryjournal.com The ability to synthesize a variety of substituted indoles, including those derived from (2-Methyl-1H-indol-7-yl)methanamine, opens up possibilities for tuning the electronic and photophysical properties of these materials for specific applications.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The synthesis of indole (B1671886) derivatives continues to be an area of active research, with a shift from classical methods to more efficient and environmentally friendly "green" methodologies. openmedicinalchemistryjournal.com Future efforts concerning (2-Methyl-1H-indol-7-yl)methanamine and its analogs will likely focus on several key areas:

Greener Synthesis: Conventional methods are increasingly being replaced by techniques that utilize ionic liquids, water as a solvent, solid acid catalysts, and microwave irradiation to reduce environmental impact. openmedicinalchemistryjournal.com

Catalytic Systems: The development of novel catalytic systems, particularly those involving palladium, is crucial for creating complex indole derivatives. acs.org Research into more efficient and scalable palladium-catalyzed cross-coupling reactions will be instrumental. acs.org

One-Pot Reactions: Multi-component reactions, such as the one-pot, six-component reaction for synthesizing tetrazole-triazole hybrids, offer a streamlined approach to generating diverse molecular structures. mdpi.com Similar strategies could be adapted for the efficient synthesis of complex derivatives of (2-Methyl-1H-indol-7-yl)methanamine.

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for generating structurally diverse and complex molecules from a common starting point. frontiersin.org This approach can be applied to create libraries of (2-Methyl-1H-indol-7-yl)methanamine derivatives for high-throughput screening.

A significant trend is the synthesis of "pseudo-natural products" by combining fragments of different natural products. researchgate.net For instance, merging the Cinchona alkaloid scaffold with an indole ring has led to the discovery of novel autophagy inhibitors. researchgate.net This approach highlights the potential for creating innovative molecules with unexpected biological activities.

Advanced Computational Approaches for Predictive Modeling

Computational methods are indispensable tools in modern drug discovery, offering the ability to predict the properties and activities of new compounds before their synthesis. researchgate.net For (2-Methyl-1H-indol-7-yl)methanamine and its derivatives, these approaches can accelerate the discovery process significantly.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of a compound with its biological activity. scispace.com Multicellular target QSAR (mct-QSAR) models can even predict activity against multiple cell lines simultaneously, aiding in the design of agents with broad-spectrum effects. acs.org

Molecular Docking and Dynamics: These techniques allow researchers to visualize and predict how a molecule will bind to a specific biological target. researchgate.net This is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound is a critical step in drug development. researchgate.net Computational models can help to identify potential liabilities early in the process, saving time and resources. A multistep computational workflow has been successfully used to rapidly optimize the metabolic stability of HIV-1 capsid inhibitors. nih.gov

Virtual Screening: Large chemical databases can be screened computationally to identify potential "hits" for a particular biological target. researchgate.net This allows for a much wider and faster exploration of chemical space than is possible with experimental screening alone.

The integration of these computational tools allows for a more rational and efficient approach to drug design, guiding the synthesis of new derivatives with improved properties.

Discovery of New Biological Targets and Mechanisms

While indole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, the specific biological targets and mechanisms of action for many compounds, including (2-Methyl-1H-indol-7-yl)methanamine, are not fully understood. openmedicinalchemistryjournal.com Future research will focus on identifying new applications and elucidating the underlying molecular mechanisms.

Phenotypic Screening: Target-agnostic cell-based assays are powerful tools for discovering new biological activities of compounds without prior knowledge of their targets. researchgate.net This approach has been successful in identifying novel autophagy inhibitors from a library of indole-containing pseudo-natural products. researchgate.net

Target Identification: Once a compound with interesting biological activity is identified, various techniques can be used to determine its molecular target. For example, a cellular thermal shift assay (CETSA) can be used to confirm target engagement in a cellular context. researchgate.net

Exploration of New Therapeutic Areas: The versatility of the indole scaffold suggests that its derivatives may have applications in a wide range of diseases. For instance, recent studies have identified indole-based compounds with activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.orgnih.gov Other research has focused on developing indole derivatives as inhibitors of transforming growth factor β-activated kinase 1 (TAK1) for inflammatory diseases and cancer. nih.gov

The discovery of new biological targets will open up new avenues for the development of (2-Methyl-1H-indol-7-yl)methanamine-based therapeutics.

Chemoinformatic and Data-Driven Research in Indole Chemistry

Chemoinformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. mdpi.com In the context of indole chemistry, these approaches can be used to analyze large datasets of chemical structures and biological activities to identify trends and guide future research.

Chemical Space Analysis: This involves mapping the structural diversity of a set of compounds. frontiersin.org By analyzing the chemical space occupied by known indole derivatives, researchers can identify underexplored areas and design new compounds with novel structures.

Structure-Activity Relationship (SAR) Landscape Analysis: This method provides a visual representation of the relationship between chemical structure and biological activity, helping to identify key structural features that are important for activity. mdpi.com Constellation plots can further be used to quantitatively assess analog series and identify promising starting points for new inhibitors. mdpi.com

Data-Driven Design: As more data on the synthesis and biological activity of indole derivatives becomes available, it will be possible to use machine learning and other data-driven approaches to design new compounds with desired properties. ethz.ch This represents a shift towards a more predictive and automated approach to drug discovery.

The application of chemoinformatic tools will be essential for navigating the vast chemical space of indole derivatives and for making sense of the large amounts of data generated by high-throughput screening and other modern research methods.

Q & A

Q. Table 1: Solubility of Methanamine Derivatives in Common Solvents (25°C)

| Solvent | Mole Fraction (Methanamine) | Error (±) | Reference |

|---|---|---|---|

| DMF | 0.15 | 0.02 | |

| Ethanol | 0.22 | 0.03 | |

| Water (pH 7.4) | 0.08 | 0.01 |

Q. Table 2: Pharmacokinetic Predictions for (2-Methyl-1H-indol-7-yl)methanamine

| Property | Predicted Value | Tool Used |

|---|---|---|

| log P (octanol/water) | 1.8 | SwissADME |

| BBB Permeability | Yes (CNS MPO score: 4.2) | admetSAR |

| CYP2D6 Inhibition | Moderate (IC₅₀: 12 µM) | ProTox-II |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.